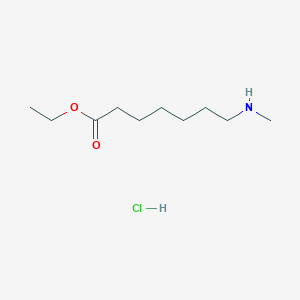

Ethyl 7-(methylamino)heptanoate HCl

CAS No.:

Cat. No.: VC13751782

Molecular Formula: C10H22ClNO2

Molecular Weight: 223.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H22ClNO2 |

|---|---|

| Molecular Weight | 223.74 g/mol |

| IUPAC Name | ethyl 7-(methylamino)heptanoate;hydrochloride |

| Standard InChI | InChI=1S/C10H21NO2.ClH/c1-3-13-10(12)8-6-4-5-7-9-11-2;/h11H,3-9H2,1-2H3;1H |

| Standard InChI Key | IJNCYGMCMAAYIH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCCCCNC.Cl |

| Canonical SMILES | CCOC(=O)CCCCCCNC.Cl |

Introduction

Chemical Identification and Properties

Ethyl 7-(methylamino)heptanoate HCl is characterized by the following structural and physicochemical attributes:

The compound exists as a colorless oil or crystalline solid, depending on purification methods. Its hydrochloride form enhances stability and solubility in polar solvents, making it suitable for further derivatization.

| Code | Phrase | Category |

|---|---|---|

| P101 | If medical advice is needed, have product container or label at hand. | General |

| P102 | Keep out of reach of children. | General |

| P103 | Read label before use. | General |

| P201 | Obtain special instructions before use. | Prevention |

| P210 | Keep away from heat/sparks/open flames/hot surfaces. No smoking. | Prevention |

| P223 | Keep away from any possible contact with water (violent reaction risk). | Prevention |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Prevention |

Response Measures:

| Code | Phrase | Application |

|---|---|---|

| P301 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | First Aid |

| P302 | IF ON SKIN: Wash with plenty of soap and water. | First Aid |

| P305 | IF IN EYES: Rinse cautiously with water for several minutes. | First Aid |

| P304 | IF INHALED: Remove victim to fresh air and keep at rest. | First Aid |

The compound is hazardous to aquatic life (P391) .

Synthesis and Applications

Role in Pharmacological Synthesis

Ethyl 7-(methylamino)heptanoate HCl serves as a precursor in constructing complex therapeutic agents:

PROTAC Design for KDM5 Inhibition

In recent studies, this compound was used to synthesize PROTACs (proteolysis-targeting chimeras) targeting lysine demethylase 5 (KDM5), implicated in neurological disorders. Key steps include:

-

Intermediate Formation: Reaction with methyl 7-oxoheptanoate and NaBH(OAc)₃ to generate methylamino intermediates .

-

Linker Integration: Coupling with epigenetic modulators to create bifunctional molecules that degrade KDM5A protein .

Example Workflow:

| Step | Reaction | Product | Yield |

|---|---|---|---|

| 1 | Reduction of 7-oxoheptanoate with NaBH(OAc)₃ | Methylamino intermediate 7a | 26% |

| 2 | Hydrolysis to carboxylic acid | 10 | ~98% |

| 3 | Amide coupling with melatonin derivatives | Final PROTAC candidate 11 | N/A |

These PROTACs demonstrated enhanced neurite outgrowth in neuroblastoma cells .

Melatonin-Tamoxifen Conjugates

Ethyl 7-(methylamino)heptanoate HCl is a key building block for designing dual-action anticancer agents. For example, compound 9 (ethyl (Z)-7-((2-(4-(1,2-diphenylbut-1-en-1-yl)phenoxy)ethyl)-(methyl)amino)heptanoate) was synthesized via:

-

Alkylation: Introduction of diphenylbutenyl groups.

-

Hydrolysis: Conversion to carboxylic acid 10.

Biological Activity of Conjugates:

| Compound | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| 4a | MCF-7 | 2.1 | Estrogen receptor antagonism + MT₁ agonism |

| 16a | MDA-MB-231 | N/A | Polymethylene spacer optimization |

Comparative Analysis with Related Compounds

Ethyl 7-Aminoheptanoate Hydrochloride (CID 12777411)

The methylamino group enhances lipophilicity, improving membrane permeability in drug candidates .

Environmental and Regulatory Considerations

Ethyl 7-(methylamino)heptanoate HCl is classified as hazardous to aquatic organisms (P391) . Proper disposal requires:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume